2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one
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Overview
Description
2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class. This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a sulfanyl group, a hydroxy group, and an octyl chain. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one typically involves the reaction of 2-thiouracil derivatives with N-(2-bromoethyl)phthalimides in an alkaline medium. This reaction leads to the formation of S-monoamidoalkylation products. The reaction conditions often include the use of potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidinone ring.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Substituted pyrimidinone derivatives with various functional groups.
Scientific Research Applications
2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone
- 2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-isopentyl-4(3H)-pyrimidinone
Uniqueness
The uniqueness of 2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one lies in its specific functional groups and their arrangement. The octyl chain imparts hydrophobic properties, while the diethylaminoethyl and sulfanyl groups contribute to its reactivity and potential biological activity. This combination of features distinguishes it from other similar compounds and makes it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C18H33N3O2S |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-octyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H33N3O2S/c1-4-7-8-9-10-11-12-15-16(22)19-18(20-17(15)23)24-14-13-21(5-2)6-3/h4-14H2,1-3H3,(H2,19,20,22,23) |
InChI Key |
ZRVCEPHXDVJJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(N=C(NC1=O)SCCN(CC)CC)O |
Origin of Product |
United States |
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